Diniconazole

Description

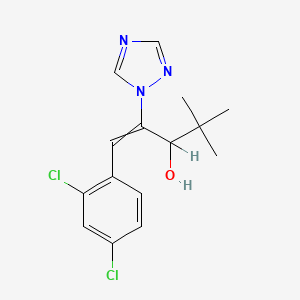

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H17Cl2N3O |

|---|---|

Molecular Weight |

326.2 g/mol |

IUPAC Name |

1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol |

InChI |

InChI=1S/C15H17Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-9,14,21H,1-3H3 |

InChI Key |

FBOUIAKEJMZPQG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |

Canonical SMILES |

CC(C)(C)C(C(=CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Diniconazole on Fungal Ergosterol Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diniconazole (B1670688) is a potent, broad-spectrum triazole fungicide widely utilized in agriculture.[1] Its antifungal activity stems from the specific disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol (B1671047), a sterol essential for fungal cell structure and function, analogous to cholesterol in mammalian cells.[2][3] This technical guide provides an in-depth examination of the molecular mechanism by which this compound exerts its effects. It details the ergosterol biosynthesis pathway, pinpoints the precise enzymatic target of this compound, presents quantitative data on its inhibitory activity, and outlines the experimental protocols used to elucidate this mechanism.

The Fungal Ergosterol Biosynthesis Pathway

Ergosterol is the predominant sterol in most fungal cell membranes, where it plays a critical role in regulating membrane fluidity, permeability, and the function of membrane-bound proteins.[2][4] Its biosynthesis is a complex, multi-step process involving more than 20 enzymes, making it an excellent target for antifungal agents.[2] The pathway can be broadly divided into three main stages, beginning with acetyl-CoA.[5]

-

Mevalonate Pathway: Acetyl-CoA is converted to farnesyl pyrophosphate (FPP), a key precursor for various essential molecules.[2]

-

Squalene (B77637) to Lanosterol: Two molecules of FPP are condensed to form squalene. Squalene is then epoxidized by squalene epoxidase (Erg1) to 2,3-oxidosqualene, which is subsequently cyclized to produce lanosterol, the first sterol intermediate.[5][6]

-

Lanosterol to Ergosterol (Late Pathway): Lanosterol undergoes a series of modifications, including demethylations, desaturations, and reductions, to finally yield ergosterol.[2][5] A critical, rate-limiting step in this late pathway is the removal of the C14-alpha methyl group from lanosterol.[2]

References

- 1. caymanchem.com [caymanchem.com]

- 2. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 4. Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]

A Technical Guide to the Stereoselective Synthesis of Diniconazole Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the stereoselective synthesis of Diniconazole enantiomers. This compound, a potent triazole fungicide, possesses a single chiral center, and its enantiomers exhibit distinct biological activities. The (R)-enantiomer is primarily responsible for the fungicidal action, while the (S)-enantiomer displays plant growth regulatory effects. Consequently, the ability to synthesize enantiomerically pure forms of this compound is of significant interest for developing more selective and efficient agrochemicals.

This guide details a key strategy for achieving this stereoselectivity: the asymmetric reduction of a prochiral ketone precursor using a chiral auxiliary. Experimental protocols, quantitative data, and visual representations of the synthetic pathways are provided to facilitate a thorough understanding and replication of these methods.

Asymmetric Reduction of Prochiral Ketone Precursor

A prominent and effective method for the stereoselective synthesis of this compound enantiomers is the asymmetric reduction of the corresponding α,β-unsaturated triazolyl ketone, (E)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one. This approach utilizes a chiral reducing agent, formed in situ from sodium borohydride (B1222165) (NaBH₄) and a chiral auxiliary, to stereoselectively reduce the ketone to the desired chiral alcohol.

Chiral Auxiliaries Derived from L-proline

Research has demonstrated the efficacy of α-disubstituted pyrrolidine-2-methanols, synthesized from the readily available and inexpensive chiral pool starting material, L-proline, as chiral auxiliaries in this reduction. These auxiliaries create a chiral environment around the reducing agent, leading to a facial bias in the hydride attack on the prochiral ketone, resulting in the preferential formation of one enantiomer.

Quantitative Data Summary

The following table summarizes the results of the asymmetric reduction of (E)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one using various L-proline-derived chiral auxiliaries. The data highlights the influence of the substituent on the chiral auxiliary on both the chemical yield and the enantiomeric excess (ee) of the resulting this compound enantiomer.

| Chiral Auxiliary | Yield (%) | Enantiomeric Excess (ee, %) |

| 5a | 85 | 75 |

| 5b | 88 | 82 |

| 5c | 92 | 93 |

| 5d | 90 | 89 |

Data extracted from a study on the asymmetric synthesis of α,β-unsaturated triazolyl alcohols.

Experimental Protocols

Synthesis of Chiral Auxiliaries (General Procedure)

The chiral auxiliaries, α,α-disubstituted-2-pyrrolidinemethanols, are synthesized from L-proline. The specific structures of auxiliaries 5a-d would be detailed in the full experimental paper, but a general pathway is provided below.

Asymmetric Reduction of (E)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one

This protocol describes the general procedure for the asymmetric reduction of the prochiral ketone precursor to obtain optically active this compound.

Materials:

-

(E)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-one

-

Chiral auxiliary (e.g., 5c for highest ee)

-

Sodium borohydride (NaBH₄)

-

N,N-Dimethylformamide (DMF)

-

2 N Hydrochloric acid

-

Methylene (B1212753) chloride

Procedure:

-

A suspension of the chiral ligand (0.75 mmol) in 1,2-dichloroethane (6 mL) is prepared in a reaction vessel under a nitrogen atmosphere.

-

A solution of sodium borohydride (0.029 g, 0.75 mmol) in DMF (1 mL) is added to the suspension at -20°C.

-

The resulting mixture is allowed to warm from -20°C to room temperature over a period of 2 hours.

-

A solution of the α,β-unsaturated triazolyl ketone (0.5 mmol) in a suitable solvent (2 mL) is then added to the suspension.

-

The reaction mixture is stirred for 48 hours at room temperature.

-

To quench the reaction, 10 mL of 2 N hydrochloric acid is added, and stirring is continued for an additional hour.

-

The organic layer is separated, and the aqueous layer is extracted with methylene chloride (3 x 15 mL).

-

The combined organic layers are then dried and concentrated to yield the crude product, which can be further purified by standard chromatographic techniques.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key steps in the stereoselective synthesis of this compound enantiomers.

Caption: Overall workflow for the stereoselective synthesis of this compound.

Caption: Conceptual pathway for asymmetric reduction using a chiral auxiliary.

Conclusion

The asymmetric reduction of the prochiral ketone precursor using L-proline-derived chiral auxiliaries presents an effective and accessible method for the stereoselective synthesis of this compound enantiomers. The high enantiomeric excess achieved, particularly with optimized chiral auxiliaries, underscores the potential of this strategy for producing enantiomerically pure this compound for targeted applications in agriculture. Further research may explore other classes of chiral ligands or catalytic systems to enhance the efficiency and selectivity of this important transformation. This guide provides a solid foundation for researchers and professionals in the field to build upon in their efforts to develop more sophisticated and sustainable methods for the synthesis of chiral agrochemicals.

Diniconazole's role as a gibberellin biosynthesis inhibitor

An In-Depth Technical Guide on Diniconazole's Role as a Gibberellin Biosynthesis Inhibitor

Executive Summary

This compound (B1670688), a member of the triazole family, is widely recognized for its fungicidal properties. However, beyond its role in pathogen management, this compound functions as a potent plant growth regulator.[1][2] Its primary mode of action in plants is the inhibition of gibberellin (GA) biosynthesis, a critical pathway regulating various aspects of plant development, most notably stem elongation.[1][2] By targeting a key enzyme in this pathway, this compound application leads to reduced endogenous gibberellin levels, resulting in a more compact and sturdy plant architecture. This attribute is highly valued in horticultural and agricultural practices for producing aesthetically pleasing ornamental plants and preventing the excessive elongation, or "overgrowth," of seedlings.[1][3] This technical guide provides a comprehensive overview of the mechanism of action, physiological effects, and experimental evaluation of this compound as a gibberellin biosynthesis inhibitor.

Mechanism of Action: Targeting ent-Kaurene (B36324) Oxidase

Gibberellins (B7789140) are diterpenoid hormones synthesized through a complex pathway originating from geranylgeranyl diphosphate (B83284) (GGDP). The growth-regulating effects of this compound stem from its specific interference with the early stages of this pathway.

This compound acts by inhibiting the activity of ent-kaurene oxidase (KO) , a cytochrome P450-dependent monooxygenase.[1][2][4] This enzyme is crucial for catalyzing the three-step oxidation of ent-kaurene to ent-kaurenoic acid, via the intermediates ent-kaurenol (B36349) and ent-kaurenal.[5][6][7] By blocking this conversion, this compound effectively halts the progression of the GA biosynthesis pathway, leading to a deficiency in biologically active gibberellins such as GA1 and GA4.[5] The inhibition of this specific oxidative demethylation reaction is a characteristic feature of N-containing heterocyclic compounds like triazoles.[2]

Physiological Effects on Plant Growth and Development

The this compound-induced reduction in gibberellin levels manifests in several observable physiological changes, which are often dose-dependent.

-

Stem Elongation and Plant Height: The most prominent effect is the inhibition of stem and hypocotyl elongation, resulting in a dwarfed or compact phenotype.[1][3] This is a direct consequence of reduced cell division and expansion in intercalary meristems, processes heavily reliant on gibberellins.[3]

-

Leaf Morphology: Leaves of treated plants often become thicker, with a reduction in both leaf length and width.[2][8] This can give the leaves a rounder appearance.[2] Despite these changes in size, the total number of leaves may not be significantly affected.[2][8]

-

Biomass Allocation: this compound treatment typically leads to a decrease in shoot fresh and dry weight.[9] Conversely, root fresh weight and overall root development can be stimulated, particularly at lower concentrations.[2][8][9][10] This shift in resource allocation results in a lower shoot-to-root (T/R) ratio.[2][8]

-

Photosynthesis and Chlorophyll (B73375): In some instances, appropriate concentrations of this compound have been shown to increase the chlorophyll content in leaves, which can enhance the rate of photosynthesis and contribute to better overall plant health despite the reduced stature.[1]

-

Flowering and Tuberization: The hormonal balance shift can influence reproductive development. This compound has been observed to delay the number of days to flowering in some ornamental species.[2] In tuber-forming plants like potatoes, the reduction in gibberellins can promote tuberization.[2][9]

Quantitative Data on this compound Efficacy

The growth-inhibiting effects of this compound are highly dependent on the plant species, application method, and concentration.

Table 1: Effect of this compound on Cucumber and Korean Zucchini Plug Seedlings

| Species | Application Method | Concentration (mg/L) | Effect on Plant Height & Hypocotyl Length | Reference |

|---|---|---|---|---|

| Cucumber | Foliar Spraying | 20 | Optimal growth inhibition for shipment | [11] |

| Cucumber | Drenching | 1.25 | Optimal growth inhibition for shipment | [11] |

| Korean Zucchini | Foliar Spraying | 20 - 37.5 | Significant decrease in plant height and hypocotyl length | [3][11] |

| Korean Zucchini | Drenching | 1.25 - 2.5 | Significant growth suppression | [11] |

Data synthesized from studies on plug seedlings, highlighting the higher efficacy of drench application.[11]

Table 2: Comparison of Application Methods on Tomato Seedlings

| Parameter | Application Method | Concentration (mg/L) | Result | Reference |

|---|---|---|---|---|

| Stem Length Inhibition (20-30%) | Foliar Spray | > 10 | Target inhibition achieved | [10] |

| Stem Length Inhibition (20-30%) | Sub-irrigation | ~ 1 | Target inhibition achieved at much lower concentration | [10] |

| Root System | Sub-irrigation | 1 | Increased total root length, volume, and average diameter | [10] |

This study demonstrates that root absorption via sub-irrigation provides a more potent growth-retarding effect than foliar application.[10]

Table 3: Effect of this compound on Agastache rugosa

| Application Method | Concentration (µmol·mol⁻¹) | Reduction in Stem Length (%) | Reference |

|---|---|---|---|

| Foliar Spraying | 480 | 68.16 | [9] |

| Root Soaking | 480 | 73.84 | [9] |

Both methods significantly reduced stem length compared to control, with a corresponding increase in root length.[9]

Experimental Protocols

Protocol 1: Plant Growth Inhibition Assay

This protocol outlines a general procedure for evaluating the effect of this compound on seedling growth, based on methodologies used for various vegetable and ornamental species.[3][8][10]

1. Plant Material and Germination:

- Sow seeds (e.g., cucumber, tomato, sesame) in multi-cell plug trays filled with a standard commercial germination mix.

- Maintain trays in a controlled environment (greenhouse or growth chamber) with appropriate temperature, humidity, and light conditions for the specific species.

- Water seedlings as needed until they reach the desired developmental stage for treatment (e.g., development of the first true leaves).

2. Preparation of this compound Solutions:

- Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) due to its poor water solubility.

- Create a series of working solutions at desired concentrations (e.g., 1, 5, 10, 20, 40 mg/L) by diluting the stock solution with distilled water.

- For foliar applications, add a non-ionic surfactant (e.g., Tween 20 at 0.05% v/v) to the final solutions to ensure even leaf coverage.[12]

3. Application of Treatments:

- Foliar Spraying: Apply the prepared solutions to the foliage of the seedlings until runoff, ensuring complete coverage of all aerial parts. Use a spray bottle that produces a fine mist.

- Drenching/Sub-irrigation: Apply a known volume of the this compound solution directly to the growing medium of each plug cell (drenching) or by watering the trays from the bottom and allowing the medium to absorb the solution (sub-irrigation).

- Control Group: Treat a control group of seedlings with a solution containing only water (and surfactant/solvent if used in the treatment groups).

- Randomize the placement of treatment trays to minimize positional effects.

4. Data Collection and Analysis:

- At predetermined intervals (e.g., 5, 10, 15 days after treatment) or at a final harvest time, measure various growth parameters from a representative sample of seedlings (n=10-20) per treatment.

- Measurements: Plant height (from the medium surface to the apical meristem), hypocotyl length, stem diameter, leaf length, and leaf width.

- Biomass: Carefully separate shoots from roots. Record the fresh weight of each. Dry the samples in an oven at 70-80°C for 48-72 hours, or until a constant weight is achieved, to determine the dry weight. Calculate the shoot-to-root ratio (T/R).

- Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Duncan's multiple range test) to determine significant differences between treatment means (p < 0.05).

start [label="Start: Seed Sowing\n& Germination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

prep [label="Prepare this compound\nWorking Solutions\n(Multiple Concentrations)"];

control [label="Prepare Control Solution\n(Water + Surfactant)"];

treatment [label="Apply Treatments to Seedlings\n(Foliar Spray or Drench)"];

incubation [label="Incubate in Controlled\nEnvironment"];

data [label="Data Collection\n(e.g., 15 days post-treatment)"];

measure [label="Measure Growth Parameters:\n- Plant Height\n- Hypocotyl Length\n- Leaf Dimensions"];

biomass [label="Determine Biomass:\n- Separate Shoots & Roots\n- Fresh & Dry Weight\n- Calculate T/R Ratio"];

analysis [label="Statistical Analysis\n(ANOVA)"];

end [label="End: Evaluate Efficacy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prep;

start -> control;

{prep, control} -> treatment;

treatment -> incubation -> data;

data -> measure;

data -> biomass;

{measure, biomass} -> analysis -> end;

}

Protocol 2: In Vitro Assay for ent-Kaurene Oxidase (CYP701) Inhibition

This protocol describes a method to directly measure the inhibitory effect of this compound on its target enzyme, based on heterologous expression systems.[7][13]

1. Heterologous Expression of ent-Kaurene Oxidase:

- Clone the full-length cDNA of an ent-kaurene oxidase gene (e.g., Arabidopsis thaliana GA3/CYP701A3) into a suitable yeast expression vector.[7]

- Transform the expression construct into a suitable host, such as Saccharomyces cerevisiae.

- Culture the transformed yeast cells under conditions that induce protein expression.

2. Microsome Preparation:

- Harvest the yeast cells by centrifugation.

- Resuspend the cell pellet in an extraction buffer (e.g., Tris-HCl buffer with EDTA, DTT, and glycerol).

- Lyse the cells using methods such as glass bead homogenization or a French press.

- Perform differential centrifugation to isolate the microsomal fraction, which contains the expressed cytochrome P450 enzyme. Resuspend the final microsomal pellet in a storage buffer and store at -80°C.

3. Enzyme Inhibition Assay:

- Prepare an assay mixture in a reaction tube containing:

- Phosphate buffer (pH ~7.4)

- NADPH-cytochrome P450 reductase (if not co-expressed in yeast)

- An NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

- The microsomal enzyme preparation.

- Add this compound from a stock solution to achieve a range of final concentrations for determining the IC₅₀ value. Include a solvent control.

- Pre-incubate the mixture for a few minutes at the reaction temperature (e.g., 28-30°C).

- Start the reaction by adding the substrate, ent-kaurene, dissolved in a small volume of a carrier solvent like acetone.

- Incubate the reaction for a set period (e.g., 30-60 minutes) with shaking.

4. Product Extraction and Analysis:

- Stop the reaction by adding a solvent like ethyl acetate.

- Extract the products from the aqueous phase by vortexing and centrifugation.

- Collect the organic phase and dry it under a stream of nitrogen.

- Derivatize the dried extract (e.g., by methylation with diazomethane) to make the products volatile for gas chromatography.

- Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the product, ent-kaurenoic acid.[7]

5. Data Analysis:

- Calculate the rate of ent-kaurenoic acid formation for each this compound concentration.

- Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

- Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of enzyme activity) from the resulting dose-response curve.

Conclusion

This compound is a highly effective inhibitor of gibberellin biosynthesis in plants. Its specific and potent inhibition of the cytochrome P450 enzyme, ent-kaurene oxidase, provides a clear biochemical mechanism for its observed growth-regulating effects.[1][2] The resulting reduction in endogenous gibberellins leads to a desirable compact plant phenotype, characterized by reduced stem elongation, thicker leaves, and an altered shoot-to-root ratio.[2][3][8] The efficacy of this compound is strongly influenced by the concentration and application method, with drenching or sub-irrigation often proving more effective at lower doses than foliar sprays.[10][11] This detailed understanding of its mode of action and physiological consequences allows for its targeted use in research and its practical application as a valuable tool in modern horticulture and agriculture.

References

- 1. How does this compound affect the metabolism of plants? - Blog - Rayfull Chemicals [rayfull.net]

- 2. researchgate.net [researchgate.net]

- 3. cdn.apub.kr [cdn.apub.kr]

- 4. researchgate.net [researchgate.net]

- 5. cdn.apub.kr [cdn.apub.kr]

- 6. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arabidopsis ent-kaurene oxidase catalyzes three steps of gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of Growth-Inhibition Effect with this compound Applications on Plug-seedlings Growth in Cucumber (Cucumis sativus L.) and Korean Zucchini (Cucurbita moschata L.) [kjpr.kr]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Structure and Properties of Diniconazole (B1670688) Isomers

This compound is a broad-spectrum triazole fungicide and plant growth regulator. Its biological activity is intrinsically linked to its stereochemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and analytical methodologies related to the isomers of this compound.

Chemical Structure and Isomerism

This compound possesses a chemical structure characterized by a 1,2,4-triazole (B32235) ring, a dichlorophenyl group, and a pentenol backbone. The presence of both a chiral center and a carbon-carbon double bond gives rise to four distinct stereoisomers.[1][2] The isomerism is categorized as:

-

Geometric Isomerism (E/Z): Arising from the restricted rotation around the C=C double bond.

-

Enantiomerism (R/S): Due to the presence of a chiral carbon atom (the carbon bonded to the hydroxyl group).

The four stereoisomers are (E,R)-diniconazole, (E,S)-diniconazole, (Z,R)-diniconazole, and (Z,S)-diniconazole.[1][2] The (E)-isomers are generally favored in commercial synthesis.[1] The R(-) isomer of the (E) configuration, known as this compound-M, is the most biologically active form against fungi.[2][3]

Caption: Relationship between the four stereoisomers of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, application, and environmental fate.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₇Cl₂N₃O | [4][5] |

| Molecular Weight | 326.2 g/mol | [5] |

| CAS Number | 83657-24-3 (racemic mixture) | [4][5] |

| 83657-18-5 (this compound-M, (E,R)-isomer) | [2] | |

| Appearance | White crystalline solid/powder | [4] |

| Melting Point | 134-156 °C | [6] |

| Boiling Point | 501.1 ± 60.0 °C (Predicted) | [6] |

| Water Solubility | 4 mg/L (25 °C) | [4] |

| Vapor Pressure | 2.93 x 10⁻³ Pa (20 °C) | [6] |

| pKa | 12.89 ± 0.20 (Predicted) | [4] |

Spectroscopic Data

Spectroscopic methods are essential for the identification and structural elucidation of this compound and its isomers.

| Spectroscopy | Key Findings | Reference |

| ¹³C NMR | Enantiomeric separations can be observed in the signals of aromatic carbons when using a chiral liquid crystalline solvent, allowing for the determination of enantiomeric excess. | [7][8] |

| Mass Spectrometry (MS) | Precursor m/z of 326.0821 [M+H]⁺ in positive ESI mode. Fragmentation patterns can be used for identification. | [5] |

| Infrared (IR) | Data can be used to identify functional groups present in the molecule. | [9][10] |

Biological Activity and Properties of Isomers

The biological activity of this compound is highly stereoselective.

Mechanism of Action

This compound's primary fungicidal action is the inhibition of ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane.[4][11][12] It specifically inhibits the cytochrome P450-dependent 14α-demethylation of lanosterol (B1674476), which disrupts the fungal cell membrane's integrity and leads to cell death.[3][11]

Caption: Inhibition of Ergosterol Biosynthesis by this compound.

Enantioselective Fungicidal Activity

There is a significant difference in the fungicidal potency of this compound enantiomers. The R(-) isomer is a much more potent inhibitor of lanosterol 14α-demethylation compared to the S(+) isomer.[3] Studies have shown that the R(-) isomer fits more favorably into the active site of the target cytochrome P450 enzyme.[3]

| Fungus | EC₅₀ (mg/L) for racemic this compound | Reference |

| Botrytis cinerea | 0.012 | [11] |

| Sclerotinia fimicola | <0.001 | [11] |

| Fusarium graminearum | 0.008 | [11] |

| Sclerotium cepivorum | 0.02 | [11] |

| Bipolaris sorokiniana | 0.06 | [11] |

Plant Growth Regulation

Besides its fungicidal properties, this compound also acts as a plant growth regulator by inhibiting gibberellin biosynthesis.[4][12] This leads to reduced stem elongation and a more compact plant structure.[12] It can also increase the levels of abscisic acid (ABA), a stress-related hormone, which can enhance a plant's tolerance to drought conditions.[12]

Caption: Inhibition of Gibberellin Biosynthesis by this compound.

Enantioselective Pharmacokinetics and Dissipation

The enantiomers of this compound exhibit different pharmacokinetic behaviors. In rabbits, the S-diniconazole was eliminated faster than the R-diniconazole.[13] In contrast, a study in rats and mice found that R-(-)-diniconazole was eliminated faster, and S-(+)-diniconazole had a higher potential to accumulate in tissues.[14] In fruits, S-diniconazole was found to degrade preferentially, with dissipation half-lives ranging from 2.5 to 7.1 days, compared to 5.3 to 7.9 days for R-diniconazole.[15][16]

| Parameter | R-(-)-diniconazole | S-(+)-diniconazole | Organism | Reference |

| t₁/₂ (plasma) | 7.06 ± 3.35 h | 9.14 ± 4.60 h | Rats/Mice | [14] |

| Bioavailability | 42.44 % | 52.19 % | Rats/Mice | [14] |

| Total Plasma Clearance | Lower | 1.57-fold higher | Rabbit | [13] |

| Dissipation Half-life | 5.3–7.9 days | 2.5–7.1 days | Fruits | [15][16] |

Experimental Protocols

Synthesis

The commercial production of this compound is a multi-step synthetic process:[1]

-

Grignard Reaction: Reaction of 2,4-dichlorobenzaldehyde (B42875) with a Grignard reagent derived from tert-butyl chloride to form an intermediate alcohol.

-

Oxidation: The alcohol is oxidized to a ketone.

-

Triazole Linkage: The ketone is reacted with 1,2,4-triazole in the presence of a base (e.g., sodium hydride) to form the final product, with stereoselective control to favor the E-isomer.

Enantiomer Separation

The separation of this compound enantiomers is typically achieved using chiral chromatography:

-

High-Performance Liquid Chromatography (HPLC): A normal phase HPLC with a cellulose-tris-(3,5-dimethylphenylcarbamate)-based chiral stationary phase (CDMPC-CSP) can be used for enantioselective analysis.[13]

-

Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS): This method has been developed for the rapid chiral separation and enantioselective study of this compound in various fruit matrices.[15][16]

-

Micellar Electrokinetic Chromatography (MEKC): Using hydroxypropyl-γ-cyclodextrin (HP-γ-CD) as a chiral selector has been shown to effectively separate the enantiomers of this compound.[17]

Residue Analysis in Agricultural Samples

A common workflow for the determination of this compound residues involves extraction, cleanup, and analysis.

Caption: General workflow for this compound residue analysis.

Protocol Example: QuEChERS Extraction and LC-MS/MS Analysis [18]

-

Extraction: A homogenized sample (e.g., 10 g of radish) is mixed with 10 mL of acetonitrile. A QuEChERS extraction salt packet (containing MgSO₄, NaCl, and citrates) is added, and the mixture is shaken and centrifuged.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing MgSO₄ and a primary secondary amine (PSA) sorbent. The mixture is vortexed and centrifuged.

-

Analysis: The final supernatant is filtered and analyzed by LC-MS/MS.

Protocol Example: Immunoaffinity Column (IAC) Extraction [19][20]

-

Extraction: Samples are extracted with an organic solvent (e.g., acetone (B3395972) for soil, acetonitrile for fruit). The organic phase is evaporated and redissolved in a buffer solution (PBST).

-

IAC Cleanup: The extract is passed through an immunoaffinity column containing monoclonal antibodies specific to this compound.

-

Washing: The column is washed with various buffers (PBS, water) to remove impurities.

-

Elution: this compound is eluted from the column using a methanol-water solution.

-

Analysis: The eluate is analyzed by HPLC or ELISA.

Conclusion

This compound is a chiral fungicide whose biological activity is highly dependent on its stereochemistry. The (E,R)-isomer, this compound-M, exhibits significantly higher fungicidal activity due to its more favorable binding to the target enzyme, lanosterol 14α-demethylase. The isomers also display differences in their plant growth regulatory effects, pharmacokinetics, and environmental dissipation rates. This stereoselectivity underscores the importance of developing and using enantiomerically pure formulations to maximize efficacy and minimize potential environmental and toxicological impacts. A thorough understanding of the properties and analytical methodologies for each isomer is crucial for regulatory assessment and the development of more effective and safer agricultural products.

References

- 1. This compound (Ref: XE-779) [sitem.herts.ac.uk]

- 2. This compound-M [sitem.herts.ac.uk]

- 3. Stereo-selective interaction of enantiomers of this compound, a fungicide, with purified P-450/14DM from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C15H17Cl2N3O | CID 6436605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 83657-24-3 [m.chemicalbook.com]

- 7. Discrimination of enantiomers by means of NMR spectroscopy using chiral liquid crystalline solution: application to triazole fungicides, uniconazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lehigh.edu [lehigh.edu]

- 11. caymanchem.com [caymanchem.com]

- 12. How does this compound affect the metabolism of plants? - Blog - Rayfull Chemicals [rayfull.net]

- 13. Stereoselective pharmacokinetics of this compound enantiomers in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Some evidence supporting the use of optically pure R-(-)-diniconazole: Toxicokinetics and configuration conversion on chiral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Enantioselective Dissipation, Residue, and Risk Assessment of this compound Enantiomers in Four Kinds of Fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Dissipation Kinetics and Risk Assessment of this compound, Dinotefuran, Metconazole, and Tebuconazole in Raphanus sativus L - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of this compound in Agricultural Samples by Sol-Gel Immunoaffinity Extraction Procedure Coupled with HPLC and ELISA | PLOS One [journals.plos.org]

- 20. Determination of this compound in Agricultural Samples by Sol-Gel Immunoaffinity Extraction Procedure Coupled with HPLC and ELISA - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Photodegradation Pathway of Diniconazole Under UV Irradiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diniconazole, a triazole fungicide, is widely used in agriculture to protect crops from fungal diseases. Understanding its environmental fate is crucial for assessing its ecological impact and ensuring food safety. One of the primary degradation routes for this compound in the environment is photodegradation, the breakdown of the molecule by ultraviolet (UV) radiation. This technical guide provides an in-depth overview of the photodegradation pathway of this compound under UV irradiation, detailing the transformation products, reaction kinetics, and the experimental methodologies used to elucidate these processes. While comprehensive quantitative data remains an area for further research, this document synthesizes the current understanding to support ongoing research and development efforts.

Photodegradation Pathway of this compound

Under UV irradiation, this compound undergoes a primary transformation process involving geometric isomerization followed by an intramolecular cyclization. The initial step is the conversion of the parent (E)-isomer of this compound to its (Z)-isomer. This isomerization is a rapid process, particularly under UV light.[1][2]

Following the formation of the (Z)-isomer, a subsequent intramolecular cyclization reaction occurs. This step is proposed to proceed via an excited singlet state and results in the formation of a cyclized derivative.[3] The major photoproducts identified in studies are therefore the Z-isomer of this compound and a cyclized isoquinoline (B145761) derivative.[1][2][3] Other degradation pathways, including oxidation and loss of the chlorine atom, have also been suggested, leading to the formation of other minor byproducts.[3]

Quantitative Data

Detailed time-course data on the formation and degradation of this compound's photoproducts is limited in publicly available literature. However, the rapid nature of the initial photodegradation has been established.

| Parameter | Value | Conditions | Reference |

| Half-life (t½) | 2 hours | Under UV light | [3] |

| Half-life (t½) | 2.5 days | Under sunlight | [3] |

Table 1: Photodegradation Half-life of this compound

| Photodegradation Product | Chemical Name/Structure | Identification Method | Reference |

| Z-Isomer | (Z)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol | ¹H NMR, LC-MS | [3] |

| Cyclized Derivative | 4-Cl-triazoloisoquinoline analogue | ¹H NMR, LC-MS | [3] |

| Ketone Derivative | 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one | GC-MS | [3] |

Table 2: Identified Photodegradation Products of this compound

Note: Further research is required to quantify the formation and degradation kinetics of these products and to determine the quantum yield of this compound's photodegradation.

Experimental Protocols

The following section outlines a representative experimental protocol for studying the photodegradation of this compound under UV irradiation, synthesized from methodologies reported for this compound and other similar azole fungicides.

Materials and Reagents

-

This compound analytical standard (>98% purity)

-

Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (B52724) (HPLC grade), n-hexane (analytical grade), Acetone (analytical grade)

-

Deionized water

-

Reference standards for identified photoproducts (if available)

-

Synthetic magnesium silicate (B1173343) cartridges for solid-phase extraction (SPE)

-

Anhydrous sodium sulfate

Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1000 mg/L.

-

Working Solution: Dilute the stock solution with deionized water or the desired solvent (e.g., methanol) to a final concentration suitable for photodegradation experiments (e.g., 10 mg/L).

UV Irradiation Experiment

-

Photoreactor Setup: Place the working solution in a quartz photoreactor equipped with a magnetic stirrer. Use a UV lamp with a specific wavelength output (e.g., 254 nm or a broad-spectrum lamp simulating sunlight). The system should be temperature-controlled.

-

Irradiation: Irradiate the solution for a predetermined period (e.g., 0, 15, 30, 60, 120, 240 minutes). Collect aliquots at each time point for analysis.

-

Control Samples: Maintain a control sample in the dark at the same temperature to assess for any degradation not induced by light.

Analytical Methodology

-

Extraction:

-

For aqueous samples, perform liquid-liquid extraction (LLE) with a suitable organic solvent like n-hexane or solid-phase extraction (SPE) using a synthetic magnesium silicate cartridge to concentrate the analytes and remove interfering substances.

-

Dry the organic extract with anhydrous sodium sulfate.

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis (e.g., acetonitrile/water).

-

-

Instrumental Analysis:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the quantification of this compound and its polar photoproducts.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid).

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) for specific transitions of this compound and its photoproducts.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the identification of volatile and thermally stable photoproducts. Derivatization may be necessary for some compounds.

-

-

Quantification:

-

Develop a calibration curve using analytical standards of this compound.

-

If standards are available for the photoproducts, create separate calibration curves for their quantification. If not, semi-quantification can be performed based on the response of the parent compound.

-

Conclusion

The photodegradation of this compound under UV irradiation is a significant environmental transformation pathway, leading primarily to the formation of its Z-isomer and a cyclized derivative. The process is rapid, with a half-life of a few hours under direct UV light. While the main transformation products have been identified, a comprehensive quantitative understanding of the degradation kinetics and the full profile of minor byproducts requires further investigation. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to conduct further studies to fill these knowledge gaps, ultimately contributing to a more complete environmental risk assessment of this widely used fungicide.

References

Diniconazole's Mode of Action as a Plant Growth Regulator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diniconazole (B1670688), a triazole-based fungicide, exhibits potent plant growth-regulating properties primarily by interfering with the biosynthesis of key phytohormones. This technical guide delineates the core mechanisms of this compound's action, focusing on its inhibitory effects on the gibberellin (GA) and brassinosteroid (BR) biosynthetic pathways. By targeting specific cytochrome P450 monooxygenases, this compound effectively reduces the endogenous levels of these growth-promoting hormones, leading to a range of physiological responses, most notably stunted growth and a more compact plant architecture. This document provides a comprehensive overview of the biochemical pathways affected, quantitative data on its efficacy, detailed experimental protocols for analysis, and visual representations of the underlying molecular interactions.

Core Mechanism of Action: Inhibition of Phytohormone Biosynthesis

This compound's primary mode of action as a plant growth regulator is the inhibition of gibberellin biosynthesis. It also affects the biosynthesis of brassinosteroids, another class of growth-promoting steroid hormones.

Inhibition of Gibberellin Biosynthesis

This compound is a potent inhibitor of ent-kaurene (B36324) oxidase (KO) , a cytochrome P450 monooxygenase (CYP701A).[1][2] This enzyme is a critical control point in the GA biosynthetic pathway, catalyzing the three-step oxidation of ent-kaurene to ent-kaurenoic acid.[3][4][5] By binding to the heme prosthetic group of the P450 enzyme, this compound competitively inhibits its activity, leading to a significant reduction in the production of downstream active gibberellins (B7789140) such as GA1 and GA4. The decrease in active GAs results in reduced cell elongation and division, manifesting as a dwarfed phenotype with shorter internodes.

Inhibition of Brassinosteroid Biosynthesis

Similar to other triazole fungicides, this compound is also known to interfere with brassinosteroid (BR) biosynthesis.[1] BRs are essential for a wide range of developmental processes, including cell expansion and vascular development. The biosynthetic pathway of BRs involves a series of hydroxylation reactions catalyzed by cytochrome P450 enzymes.[6][7][8] While the specific target enzyme of this compound within the BR pathway is not as definitively characterized as ent-kaurene oxidase, its inhibitory action on P450 enzymes is the underlying mechanism. This inhibition contributes to the overall growth-retardant effect of this compound.

Quantitative Data on Plant Growth Regulation

The application of this compound results in measurable changes in plant morphology. The following tables summarize the quantitative effects of this compound on various plant species.

Table 1: Effect of this compound on Plant Height and Stem Length

| Plant Species | This compound Concentration (mg/L) | Application Method | Reduction in Plant Height/Stem Length (%) | Reference |

| Cucumis sativus (Cucumber) | 20 | Foliar Spray | Significant decrease | [9] |

| Cucumis sativus (Cucumber) | 37.5 | Foliar Spray | Significant decrease | [9] |

| Cucurbita moschata (Korean Zucchini) | 20 | Foliar Spray | Significant decrease | [9] |

| Cucurbita moschata (Korean Zucchini) | 37.5 | Foliar Spray | Significant decrease | [9] |

| Cannabis sativa (Hemp) | 25 | Foliar Spray | Decreased with increasing concentration | [10] |

| Cannabis sativa (Hemp) | 50, 100, 200, 400 | Foliar Spray | Decreased with increasing concentration | [10] |

| Solanum tuberosum (Potato) | 100 | Foliar Spray | Stunted growth | [3] |

| Sesamum indicum 'Baekseol' | 100, 200, 300, 400 | Foliar Spray | Strongly retarded stem growth | [6] |

| Phaseolus vulgaris (Bean) | 5 | Root Application | Decreased height | [11] |

| Raphanus sativus L. | Not specified | Not specified | Biological half-life of 6.2 days | [12] |

Table 2: Effect of this compound on Other Growth Parameters

| Plant Species | This compound Concentration (mg/L) | Application Method | Observed Effect | Reference |

| Cucumis sativus (Cucumber) | 5.0 - 37.5 | Foliar Spray | Decreased hypocotyl length, leaf length, and leaf width | [9] |

| Cucurbita moschata (Korean Zucchini) | 5.0 - 37.5 | Foliar Spray | Decreased hypocotyl length, leaf length, and leaf width | [9] |

| Cannabis sativa (Hemp) | 25 | Foliar Spray | Increased inflorescence biomass and apical inflorescence size | [10] |

| Cannabis sativa (Hemp) | 100, 200, 400 | Foliar Spray | No significant difference in internode length, stem fresh and dry weight | [10] |

| Solanum tuberosum (Potato) | 100 | Foliar Spray | Enhanced tuber formation and weight | [3] |

| Sesamum indicum 'Baekseol' | 100, 200, 300, 400 | Foliar Spray | Thicker leaves, decreased leaf width and length, decreased shoot fresh weight, increased root fresh weight | [6] |

| Phaseolus vulgaris (Bean) | 5 | Root Application | Decreased leaf area | [11] |

Experimental Protocols

ent-Kaurene Oxidase Inhibition Assay

This protocol is adapted from methods used for characterizing cytochrome P450-dependent enzyme activity.

Objective: To determine the inhibitory effect of this compound on the activity of ent-kaurene oxidase.

Materials:

-

Microsomal fraction isolated from a plant source known to have high ent-kaurene oxidase activity (e.g., pumpkin endosperm, developing pea shoots).

-

ent-Kaurene (substrate)

-

NADPH (cofactor)

-

This compound solutions of varying concentrations

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Solvents for extraction (e.g., ethyl acetate)

-

GC-MS or LC-MS/MS for product analysis

Procedure:

-

Enzyme Preparation: Isolate microsomes from the chosen plant tissue by differential centrifugation. Resuspend the microsomal pellet in the reaction buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation, NADPH, and the reaction buffer.

-

Inhibitor Addition: Add this compound solution to the reaction mixture at various final concentrations. Include a control with no inhibitor.

-

Substrate Addition: Initiate the reaction by adding ent-kaurene.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time period (e.g., 1 hour) with shaking.

-

Reaction Termination and Extraction: Stop the reaction by adding a quenching solvent (e.g., cold ethyl acetate). Extract the products by vortexing and centrifugation.

-

Analysis: Analyze the organic phase by GC-MS or LC-MS/MS to quantify the products (ent-kaurenol, ent-kaurenal, and ent-kaurenoic acid).

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Quantification of Gibberellins and Brassinosteroids by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of endogenous gibberellins and brassinosteroids from plant tissues treated with this compound.

Objective: To measure the levels of GAs and BRs in plant tissues following this compound treatment.

Materials:

-

Plant tissue (treated with this compound and control)

-

Liquid nitrogen

-

Extraction solvent (e.g., 80% methanol (B129727) with 1% formic acid)[9]

-

Internal standards (deuterated GAs and BRs)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX)[9]

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Harvest plant tissue, flash-freeze in liquid nitrogen, and grind to a fine powder.

-

Extraction: Homogenize the powdered tissue in the pre-chilled extraction solvent. Add internal standards to the extraction mixture. Incubate at 4°C with shaking.

-

Purification:

-

Centrifuge the extract to pellet debris.

-

Pass the supernatant through a conditioned SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the hormones with an appropriate solvent (e.g., methanol containing 1% formic acid for GAs).[9]

-

-

Analysis:

-

Dry the eluate under a stream of nitrogen.

-

Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system. Separation is typically achieved on a C18 column with a gradient of acetonitrile (B52724) or methanol in water with 0.1% formic acid.[10]

-

-

Quantification: Quantify the endogenous hormones by comparing the peak areas of the endogenous compounds to their corresponding deuterated internal standards.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the key pathways and workflows.

Caption: Gibberellin biosynthesis pathway showing inhibition of ent-kaurene oxidase by this compound.

Caption: Brassinosteroid biosynthesis pathway with potential inhibition points by this compound.

Caption: Experimental workflow for analyzing the effect of this compound on plant hormone levels.

Conclusion

This compound exerts its plant growth-regulating effects through a well-defined mechanism of inhibiting gibberellin biosynthesis by targeting the cytochrome P450 enzyme ent-kaurene oxidase. Its inhibitory action on brassinosteroid biosynthesis further contributes to its growth-retardant properties. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the fields of plant science, agronomy, and drug development. A thorough understanding of this compound's mode of action is crucial for its effective and targeted application in agriculture and for the development of new plant growth regulators. Further research to elucidate the specific inhibitory kinetics on key enzymes and to explore its effects on a wider range of plant species will continue to refine our understanding and application of this potent compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Ent-kaurene oxidase - Wikipedia [en.wikipedia.org]

- 3. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections [frontiersin.org]

- 7. Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in brassinosteroid biosynthetic pathway: insight into novel brassinosteroid shortcut pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Gibberellin - Wikipedia [en.wikipedia.org]

- 12. This compound (Ref: XE-779) [sitem.herts.ac.uk]

Toxicological Profile of Diniconazole in Non-target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diniconazole (B1670688) is a triazole fungicide widely used in agriculture to control a variety of fungal diseases on crops such as cereals, fruits, and vegetables. Its mode of action involves the inhibition of ergosterol (B1671047) biosynthesis, a vital component of fungal cell membranes. While effective against target fungi, the broad-spectrum activity of this compound raises concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound in various non-target species, including mammals, birds, fish, aquatic invertebrates, algae, earthworms, and bees. The information is presented through detailed data summaries, experimental protocols, and visual representations of toxicological pathways and workflows to support risk assessment and further research.

Data Presentation: Quantitative Toxicology of this compound

The following tables summarize the acute and chronic toxicity data for this compound across a range of non-target organisms.

Table 1: Mammalian Toxicity of this compound

| Species | Endpoint | Value (mg/kg bw) | Exposure Route | Source |

| Rat (Rattus norvegicus) | Acute Oral LD50 | 474 (Male) | Oral | [1] |

| Rat (Rattus norvegicus) | Acute Oral LD50 | 638 (Female) | Oral | |

| Rabbit (Oryctolagus cuniculus) | Acute Dermal LD50 | >2000 | Dermal | |

| Rat (Rattus norvegicus) | 90-day NOAEL | 2.5 | Oral | |

| Dog (Canis lupus familiaris) | 1-year NOAEL | 1 | Oral |

Table 2: Avian Toxicity of this compound

| Species | Endpoint | Value | Exposure | Source |

| Bobwhite quail (Colinus virginianus) | Acute Oral LD50 | 1490 mg/kg bw | Oral | [1] |

| Mallard duck (Anas platyrhynchos) | Dietary LC50 (8-day) | >5000 ppm | Dietary | |

| Bobwhite quail (Colinus virginianus) | Reproductive NOEC | 125 ppm | Dietary |

Table 3: Aquatic Toxicity of this compound

| Species | Endpoint | Value (mg/L) | Exposure Duration | Source |

| Rainbow trout (Oncorhynchus mykiss) | LC50 | 1.6 | 96 hours | [1] |

| Bluegill sunfish (Lepomis macrochirus) | LC50 | 2.4 | 96 hours | |

| Carp (Cyprinus carpio) | LC50 | 4.0 | 96 hours | |

| Daphnia magna | EC50 (Immobilization) | 3.5 | 48 hours | |

| Green algae (Selenastrum capricornutum) | EC50 (Growth Inhibition) | 1.1 | 72 hours | |

| Fish (Fathead minnow) | Early Life Stage NOEC | 0.18 | 32 days | |

| Daphnia magna | Reproduction NOEC | 0.32 | 21 days |

Table 4: Terrestrial Invertebrate Toxicity of this compound

| Species | Endpoint | Value | Exposure | Source |

| Earthworm (Eisenia fetida) | Acute LC50 | >1000 mg/kg soil | 14 days | |

| Earthworm (Eisenia fetida) | Reproduction NOEC | 10 mg/kg soil | 56 days | |

| Honeybee (Apis mellifera) | Acute Contact LD50 | >20 µ g/bee | 48 hours | [1] |

| Honeybee (Apis mellifera) | Acute Oral LD50 | >25 µ g/bee | 48 hours |

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized international guidelines. The methodologies for the key experiments are detailed below.

Mammalian Acute Oral Toxicity (as per OECD Guideline 423)

-

Test Principle: This method involves the administration of the test substance in a stepwise procedure to a small number of animals. The outcome of each step determines the dose for the next.

-

Test Animals: Typically, young adult female rats (e.g., Sprague-Dawley or Wistar strain), aged 8-12 weeks, are used.

-

Procedure:

-

Animals are fasted overnight prior to dosing.

-

A single oral dose of this compound is administered using a stomach tube or a suitable intubation cannula.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

The LD50 is calculated based on the mortality data.

-

-

Observations: Include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

Avian Acute Oral Toxicity (as per OECD Guideline 223)

-

Test Principle: A single oral dose of the test substance is administered to birds, and mortality is observed over a 14-day period.

-

Test Species: Commonly used species include the Northern bobwhite (Colinus virginianus) or the mallard duck (Anas platyrhynchos).

-

Procedure:

-

Birds are acclimated to laboratory conditions.

-

A single dose of this compound is administered orally via gavage.

-

Birds are observed for mortality, signs of toxicity, and changes in body weight for 14 days.

-

The LD50 is determined using appropriate statistical methods.

-

-

Observations: Include changes in appearance, behavior, and any signs of intoxication.

Fish Acute Toxicity Test (as per OECD Guideline 203)

-

Test Principle: Fish are exposed to the test substance for a 96-hour period, and the concentration that is lethal to 50% of the fish (LC50) is determined.

-

Test Species: Recommended species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Fathead minnow (Pimephales promelas).

-

Procedure:

-

Fish are placed in test chambers containing various concentrations of this compound dissolved in water.

-

The test is conducted under controlled conditions of temperature, light, and dissolved oxygen.

-

Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

The 96-hour LC50 is calculated.

-

-

Water Quality Parameters: pH, temperature, and dissolved oxygen are monitored throughout the test.

Aquatic Invertebrate Acute Immobilization Test (as per OECD Guideline 202)

-

Test Principle: The test assesses the acute toxicity of a substance to daphnids by determining the concentration that immobilizes 50% of the organisms (EC50) within a 48-hour exposure period.

-

Test Species: Daphnia magna is the most commonly used species.

-

Procedure:

-

Young daphnids (<24 hours old) are exposed to a series of this compound concentrations in water.

-

The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

The 48-hour EC50 is calculated.

-

-

Test Conditions: The test is conducted in the dark at a constant temperature.

Algal Growth Inhibition Test (as per OECD Guideline 201)

-

Test Principle: The test evaluates the effect of a substance on the growth of freshwater green algae. The endpoint is the concentration that causes a 50% reduction in growth (EC50) over a 72-hour period.

-

Test Species: Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum) is a commonly used species.

-

Procedure:

-

Exponentially growing algal cultures are exposed to various concentrations of this compound.

-

The cultures are incubated under constant light and temperature for 72 hours.

-

Algal growth is measured by cell counts, fluorescence, or absorbance.

-

The 72-hour EC50 for growth rate inhibition is calculated.

-

Earthworm Reproduction Test (as per OECD Guideline 222)

-

Test Principle: This chronic test assesses the effects of a substance on the reproductive output of earthworms.

-

Test Species: Eisenia fetida is the standard test organism.

-

Procedure:

-

Adult earthworms are exposed to different concentrations of this compound mixed into an artificial soil for 28 days.

-

Mortality and sublethal effects (e.g., weight change) on the adult worms are recorded.

-

After 28 days, the adult worms are removed, and the soil is incubated for another 28 days to allow for the hatching of cocoons.

-

The number of juvenile worms produced is counted.

-

The No-Observed-Effect Concentration (NOEC) for reproduction is determined.

-

Honeybee Chronic Oral Toxicity Test (as per OECD Guideline 245)

-

Test Principle: This test evaluates the chronic effects of a substance on adult honeybees when ingested over a 10-day period.

-

Test Species: Apis mellifera.

-

Procedure:

-

Caged adult worker bees are fed a sucrose (B13894) solution containing different concentrations of this compound for 10 days.

-

Mortality and any behavioral abnormalities are recorded daily.

-

The chronic oral LC50 and the No-Observed-Effect Concentration (NOEC) are determined.

-

Signaling Pathways and Experimental Workflows

The primary mode of action of this compound is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase, which is crucial for sterol biosynthesis. While this is the intended target in fungi, this mechanism can also affect sterol synthesis and other P450-dependent processes in non-target organisms.

Mechanism of Action and Toxicological Pathway

This compound, as a triazole fungicide, interferes with the synthesis of ergosterol in fungi. In non-target eukaryotes, it can inhibit the synthesis of other essential sterols, such as cholesterol in vertebrates. This disruption can lead to a cascade of adverse effects.

In vertebrates, the inhibition of cytochrome P450 enzymes can lead to hepatotoxicity, as these enzymes are crucial for detoxification processes in the liver. Furthermore, disruption of steroid hormone synthesis can result in reproductive and developmental abnormalities.

Experimental Workflow for Aquatic Ecotoxicity Assessment

A typical workflow for assessing the aquatic ecotoxicity of a chemical like this compound involves a tiered approach, starting with acute tests and progressing to chronic and more complex studies if necessary.

This tiered approach allows for a cost-effective and scientifically sound evaluation of the potential risks of this compound to aquatic ecosystems.

Logical Relationship of this compound's Effects on Avian Reproduction

This compound's impact on avian species can be multifaceted, affecting their reproductive success through various direct and indirect pathways.

Conclusion

This compound exhibits a moderate to high level of toxicity to a range of non-target organisms. Its primary mode of action, the inhibition of sterol biosynthesis, can have significant physiological consequences in vertebrates and invertebrates. The provided quantitative data, experimental protocols, and pathway diagrams offer a robust resource for researchers and professionals involved in the risk assessment and management of this fungicide. Further research is warranted to fully elucidate the specific molecular mechanisms of toxicity in diverse non-target species and to develop more targeted and environmentally benign pest control strategies.

References

Physical and chemical properties of Diniconazole formulations

An In-depth Technical Guide on the Physical and Chemical Properties of Diniconazole (B1670688) Formulations

Introduction

This compound is a broad-spectrum systemic fungicide belonging to the triazole chemical class, renowned for its efficacy against a wide range of fungal pathogens in agricultural and horticultural applications.[1][2][3] It operates through a specific mode of action, inhibiting the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes.[1][4] Commercially, this compound is available in various formulations, including wettable powders (WP), emulsifiable concentrates (EC), and water-dispersible granules.[4][5]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes detailed experimental protocols for its analysis and efficacy determination, targeting researchers, scientists, and professionals in drug development and crop protection. The information is presented to facilitate comparative analysis and support further research and formulation development.

Chemical Identity and Structure

This compound is a synthetic compound that does not occur naturally.[2] Its structure features a 1,2,4-triazole (B32235) ring and a dichlorophenyl group, which contribute to its stability and biological activity.[2] The molecule exhibits both geometrical isomerism (E/Z configurations) and stereoisomerism (R/S enantiomers), resulting in four distinct stereoisomers.[5] The R-enantiomer, known as this compound-M, is the more active form.[6][7]

| Identifier | Value | Reference |

| Chemical Name | (E)-(RS)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol | [7][8] |

| CAS Number | 83657-24-3 | [1][2][8] |

| Molecular Formula | C₁₅H₁₇Cl₂N₃O | [1][2][9] |

| Molecular Weight | 326.2 g/mol | [1][9][10] |

| Synonyms | Rac-diniconazole, S-3308, Spotless, Sumi-eight | [1][2][8] |

Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[2][11] Its physical characteristics are critical for formulation design and application methods.

Table of General Physical Properties:

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder/solid | [2][11] |

| Melting Point | 134 - 156 °C | [8][12] |

| Boiling Point | 501.1 °C (at 760 mmHg) | [11][13] |

| Density | 1.27 - 1.326 g/cm³ (at 20-23 °C) | [8][9][13] |

| Vapor Pressure | 2.93 x 10⁻³ Pa (at 20 °C) | [12] |

| Flash Point | 150 - 256.8 °C | [11][13] |

| pKa (Predicted) | 12.89 ± 0.20 | [2][12] |

Table of Solubility Properties:

| Solvent | Solubility | Temperature | Reference |

| Water | 4 mg/L | 25 °C | [2][8][11] |

| DMSO | ≥58.4 mg/mL; 100 mg/mL (with sonication) | - | [14][15] |

| Methanol (B129727) | 95 g/kg | 25 °C | [8] |

| 119 g/L | 20 °C | [5] | |

| Acetone | 120 g/L | 20 °C | [5] |

| Ethanol | ≥24.9 mg/mL (with sonication) | - | [15] |

| Hexane | 700 mg/kg | 25 °C | [8] |

| Xylene | 14 g/L | 20 °C | [5] |

Chemical Properties and Stability

This compound's triazole structure imparts considerable stability. However, it is subject to degradation under certain environmental conditions.

-

Persistence : It is generally persistent in soil and water systems.[5] The aerobic soil half-life is estimated to be between 30 and 60 days.[4] In one study on radishes, the biological half-life was found to be 6.2 days for both the leaf and root.[16]

-

Storage Stability : When stored in a freezer at temperatures below -20 °C, this compound residues in prepared samples were stable for at least 150 days, with recovery rates between 80-110%.[16]

-

Photodegradation : Photodegradation is a significant pathway for the transformation of this compound in the environment.[17] Under irradiation, it can undergo geometrical isomerization and other reactions.[17]

Formulations

To facilitate application and enhance bioavailability, this compound is offered in several formulations.

-

Wettable Powder (WP) : A common formulation is the 12.5% WP, which is mixed with water to form a suspension for spraying.[4]

-

Emulsifiable Concentrate (EC) : These formulations contain the active ingredient dissolved in a solvent with an emulsifier.[5][18]

-

Water Dispersible Granules (WDG) : These are granular formulations that readily disperse in water.[5]

-

Microemulsion (ME) : A 5% ME formulation is also available.[8]

-

Advanced Formulations : Research into novel delivery systems includes the development of water-dispersible nanofibers.[19] These are created by forming an inclusion complex of this compound with hydroxypropyl-γ-cyclodextrin, which significantly increases water solubility (by 7.5 times) and enhances antifungal performance.[19]

Mechanism of Action

This compound's primary fungicidal activity stems from its role as a sterol demethylation inhibitor (DMI).[4][5] It specifically targets and inhibits the cytochrome P450 enzyme 14α-demethylase, which is essential for the conversion of lanosterol (B1674476) to ergosterol in fungi.[1] Ergosterol is a critical structural component of the fungal cell membrane. By disrupting its synthesis, this compound compromises membrane integrity, leading to abnormal fungal growth and eventual cell death.[1][2]

Caption: Mechanism of action of this compound, inhibiting the 14α-demethylase enzyme.

Experimental Protocols

Protocol 6.1: Quantification of this compound Residues by LC-MS/MS

This protocol outlines a method for the extraction, clean-up, and quantification of this compound from agricultural products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is adapted from established procedures for residue analysis.[20][21]

Methodology:

-

Sample Extraction:

-

Weigh 10-20 g of a homogenized sample (e.g., fruits, vegetables) into a centrifuge tube.

-

For samples with low water content (e.g., grains), add 20 mL of water and let stand for 30 minutes.

-

Add 100 mL of acetone, homogenize at high speed for 2-3 minutes, and filter with suction.

-

Re-extract the residue on the filter paper with 50 mL of acetone, homogenize, and filter again.

-

Combine the filtrates and concentrate to approximately 15 mL at a temperature below 40°C.

-

-

Liquid-Liquid Partitioning:

-

Add 100 mL of a 10% w/v sodium chloride solution to the concentrated extract.

-

Perform extraction twice with 100 mL and 50 mL of n-hexane, shaking vigorously.

-

Combine the n-hexane layers, dehydrate with anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate at below 40°C to near dryness.

-

-

Clean-up (Solid Phase Extraction):

-

Dissolve the residue in 10 mL of n-hexane.

-

Condition a synthetic magnesium silicate (B1173343) cartridge (1,000 mg) with 20 mL of n-hexane.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with 20 mL of n-hexane to remove interfering substances.

-

Elute this compound with 10 mL of an acetone/n-hexane (2:3, v/v) mixture.

-

Concentrate the eluate at below 40°C to dryness.

-

-

Quantification:

-

Dissolve the final residue in a known volume (e.g., 2-4 mL) of acetonitrile/water (1:1, v/v).

-

Inject an aliquot into the LC-MS/MS system.

-

Prepare matrix-matched calibration standards of this compound and create a calibration curve.

-

Quantify the concentration of this compound in the sample by comparing its peak area or height to the calibration curve.

-

Caption: General workflow for this compound residue analysis using LC-MS/MS.

Protocol 6.2: Determination of Fungicidal Efficacy (EC₅₀)

This protocol describes an in-vitro assay to determine the half-maximal effective concentration (EC₅₀) of this compound against a target fungal pathogen by measuring the inhibition of mycelial growth.[22][23]

Methodology:

-

Preparation of Fungicide Stock Solution:

-

Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent like DMSO or methanol.

-

-

Preparation of Fungicide-Amended Media:

-

Prepare a suitable growth medium (e.g., Potato Dextrose Agar (B569324), PDA). Autoclave and cool to 50-55°C.

-

Create a serial dilution of the this compound stock solution.

-

Add appropriate volumes of each dilution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also prepare a control plate with no fungicide.

-

Pour the amended media into sterile Petri dishes.

-

-

Inoculation and Incubation:

-

Take mycelial plugs (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus.

-

Place one plug in the center of each Petri dish (both control and fungicide-amended).

-

Incubate the plates at the optimal temperature for the fungus (e.g., 20-25°C) in the dark.

-

-

Data Collection and Analysis:

-

Measure the colony diameter (in two perpendicular directions) daily or after a set incubation period (e.g., 4-7 days), once the control colony has reached a suitable size.

-

Calculate the average colony diameter for each concentration.

-

Determine the percentage of growth inhibition for each concentration relative to the control using the formula:

-

% Inhibition = [(Diameter_control - Diameter_treatment) / Diameter_control] * 100

-

-

Plot the percentage inhibition against the logarithm of the fungicide concentration.

-

Use probit analysis or non-linear regression to calculate the EC₅₀ value, which is the concentration that causes 50% inhibition of mycelial growth.

-

Caption: Experimental workflow for determining the EC₅₀ value of this compound.

Protocol 6.3: UV-Visible Spectrophotometric Analysis

This protocol provides a general method for the spectrophotometric determination of a triazole fungicide, which can be adapted for this compound formulations. This is useful for quantifying the active ingredient in a formulation. The protocol is based on a method developed for a similar compound, difenoconazole.[24]

Methodology:

-

Instrument and Reagents:

-

Instrument: A dual-beam UV-Visible spectrophotometer.

-

Reagents: Analytical grade methanol, this compound reference standard.

-

-

Preparation of Standard Stock Solution:

-

Accurately weigh a precise amount of this compound reference standard (e.g., 10 mg).

-

Dissolve it in methanol in a 100 mL volumetric flask and make up to the mark to obtain a stock solution (e.g., 100 µg/mL).

-

-

Preparation of Calibration Curve:

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations across a suitable range (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

-

Scan each standard solution across the UV-Vis spectrum (e.g., 200-400 nm) against a methanol blank to determine the wavelength of maximum absorbance (λ_max).

-

Measure the absorbance of each standard solution at the determined λ_max.

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear and adhere to the Beer-Lambert law.

-

-

Analysis of a Formulation Sample:

-

Accurately weigh an amount of the this compound formulation (e.g., a wettable powder) calculated to contain a known amount of the active ingredient.

-

Dissolve the sample in methanol, using sonication if necessary to ensure complete dissolution.

-

Filter the solution to remove any insoluble excipients.

-

Dilute the filtered solution with methanol to bring the concentration within the range of the calibration curve.

-

Measure the absorbance of the sample solution at λ_max.

-

Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. Page loading... [guidechem.com]

- 3. How does this compound affect the metabolism of plants? - Blog - Rayfull Chemicals [rayfull.net]

- 4. aceagrochem.com [aceagrochem.com]

- 5. This compound (Ref: XE-779) [sitem.herts.ac.uk]

- 6. This compound-M | C15H17Cl2N3O | CID 6440728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 8. Agrochemicals,Fungicides,this compound [sunsagro.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. This compound | C15H17Cl2N3O | CID 6436605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. This compound CAS#: 83657-24-3 [m.chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. This compound | Antibacterial | TargetMol [targetmol.com]

- 15. apexbt.com [apexbt.com]

- 16. Dissipation Kinetics and Risk Assessment of this compound, Dinotefuran, Metconazole, and Tebuconazole in Raphanus sativus L - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. hakon-art.com [hakon-art.com]

- 19. Electrospinning to prepare water dispersible this compound/hydroxypropyl-γ-cyclodextrin nanofibers: increased bioavailability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mhlw.go.jp [mhlw.go.jp]

- 21. mhlw.go.jp [mhlw.go.jp]

- 22. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. omicsonline.org [omicsonline.org]